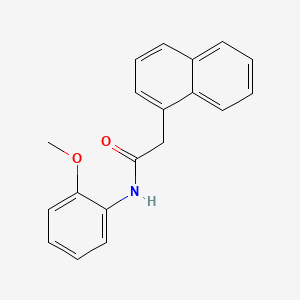

N-(2-methoxyphenyl)-2-naphthalen-1-ylacetamide

Description

N-(2-Methoxyphenyl)-2-naphthalen-1-ylacetamide is a synthetic acetamide derivative characterized by a naphthalene moiety linked to an acetamide backbone and a 2-methoxyphenyl substituent. The methoxy group at the ortho position of the phenyl ring and the naphthalen-1-yl group contribute to its unique electronic and steric properties, influencing its interactions with biological targets .

Properties

Molecular Formula |

C19H17NO2 |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-2-naphthalen-1-ylacetamide |

InChI |

InChI=1S/C19H17NO2/c1-22-18-12-5-4-11-17(18)20-19(21)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3,(H,20,21) |

InChI Key |

URVGLJZOIKLYPP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC2=CC=CC3=CC=CC=C32 |

solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-naphthalen-1-ylacetamide typically involves the reaction of 2-naphthylacetic acid with 2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the acetamide can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of N-(2-hydroxyphenyl)-2-naphthalen-1-ylacetamide.

Reduction: Formation of N-(2-methoxyphenyl)-2-naphthalen-1-ylamine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

N-(2-methoxyphenyl)-2-naphthalen-1-ylacetamide has shown promising results in anticancer research. A study evaluating its cytotoxic effects on various cancer cell lines indicated significant activity:

| Cell Line | Concentration | Effect |

|---|---|---|

| MDA-MB-231 (breast cancer) | 1 μM | Induced apoptosis and cell cycle arrest in S phase |

| A549 (lung cancer) | 5 μM | Inhibited cell proliferation significantly |

In vitro studies demonstrated that the compound could induce apoptosis in breast cancer cells by affecting key signaling pathways involved in cell survival and proliferation .

Enzyme Inhibition

Research has suggested that this compound may act as an inhibitor of specific enzymes relevant to disease progression. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines, suggesting its potential utility in managing inflammatory diseases .

Case Study 1: Breast Cancer Treatment

A recent study focused on the efficacy of this compound against breast cancer cells demonstrated that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This highlights its potential as a therapeutic agent for breast cancer .

Case Study 2: Pain Management

In a chronic pain model, the compound was observed to significantly reduce pain responses compared to control groups. The mechanism was hypothesized to involve modulation of cannabinoid receptors, indicating potential applications in pain management therapies .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Core

N-(2-Methoxyphenyl)-2-(4-Piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39)

- Structure : Incorporates a 4-piperidin-1-ylquinazoline-sulfonyl group instead of naphthalene.

- Activity : Demonstrated remarkable anti-cancer activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cell lines (IC₅₀ < 1 µM) .

- Key Difference : The sulfonyl-quinazoline-piperidine moiety enhances binding to kinase domains, unlike the naphthalene group in the target compound, which may favor π-π stacking interactions .

N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)acetamide

- Structure: Features a morpholinoethyl amine and a naphthalen-2-yloxy group.

- Activity : Exhibited cytotoxic effects comparable to cisplatin (IC₅₀ = 3.16 µM/mL against HeLa cells) .

- Key Difference: The morpholinoethyl substituent improves solubility, while the naphthalen-2-yloxy group alters spatial orientation compared to the naphthalen-1-yl group in the target compound .

2-(Naphthalen-1-yl)-N-(1,3-Thiazol-2-yl)acetamide

Pharmacological and Metabolic Comparisons

Anti-Cancer Activity

- Target Compound: Limited direct data, but analogs like Compound 39 (from ) suggest that methoxyphenyl-naphthalene acetamides may target DNA topoisomerases or kinases.

- N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)acetamide: Cytotoxicity linked to apoptosis induction via mitochondrial pathways, similar to cisplatin .

Metabolic Stability

Structural and Crystallographic Insights

- N-(2-Bromophenyl)-2-(Naphthalen-1-yl)acetamide : Crystal structure analysis () reveals a dihedral angle of 79.7° between the naphthalene and bromophenyl rings, suggesting conformational flexibility. This contrasts with the target compound, where the methoxy group may enforce a planar orientation .

- 2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide : Exhibits intermolecular N–H⋯N hydrogen bonds, stabilizing its crystal lattice. Such interactions are less likely in the target compound due to the absence of thiazole .

Table: Key Data for Comparative Analysis

Biological Activity

N-(2-methoxyphenyl)-2-naphthalen-1-ylacetamide is a compound that belongs to a class of organic molecules known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxy-substituted phenyl group and a naphthalene moiety, contributing to its unique properties. The presence of these aromatic rings enhances lipophilicity, potentially improving its interaction with biological membranes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with naphthalene structures can inhibit cancer cell proliferation through various mechanisms:

- Topoisomerase Inhibition : Naphthalene derivatives have been reported as potent inhibitors of topoisomerases, enzymes critical for DNA replication and repair .

- Apoptosis Induction : These compounds may trigger apoptosis in cancer cells, promoting programmed cell death as a therapeutic strategy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar structures have demonstrated efficacy against a range of pathogens, suggesting potential applications in treating infections .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest the following pathways:

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic processes, potentially modulating their activity to influence cell growth and survival.

- Molecular Docking Studies : Computational studies indicate that the compound can bind to target proteins effectively, providing insights into its action at the molecular level .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of naphthalene derivatives, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value suggesting potent activity comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 15.3 | Topoisomerase inhibition |

| A549 (Lung) | 10.8 | Cell cycle arrest |

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound revealed that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.